molecular formula C22H27NO2 B5536603 2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B5536603
M. Wt: 337.5 g/mol
InChI Key: CAPRVTRAVLNMDA-UHFFFAOYSA-N
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Description

“2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone” is an organic compound that belongs to the class of phenoxyquinolines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a phenoxy group, which is an aromatic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone” typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 2-tert-butyl-5-methylphenol with an appropriate halogenated compound under basic conditions.

    Quinoline Ring Formation: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves coupling the phenoxy group with the quinoline derivative using a suitable coupling agent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, converting it to a dihydroquinoline derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the ether linkage can be broken and replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.

Medicine

    Therapeutic Agents: Due to its structural features, the compound may have potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.

    Drug Delivery: It can be used in the design of drug delivery systems to improve the bioavailability of therapeutic agents.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may be used in the formulation of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of “2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone” would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-butylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
  • 2-(2-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
  • 2-(2-tert-butyl-5-methylphenoxy)-1-(quinolin-1-yl)ethanone

Uniqueness

  • Structural Features : The presence of both tert-butyl and methyl groups on the phenoxy ring provides unique steric and electronic properties.
  • Reactivity : The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules.
  • Applications : Its unique structure may offer advantages in specific applications, such as increased potency or selectivity in biological systems.

Properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-16-11-12-18(22(2,3)4)20(14-16)25-15-21(24)23-13-7-9-17-8-5-6-10-19(17)23/h5-6,8,10-12,14H,7,9,13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPRVTRAVLNMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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